1,3-Diaminopentane

Hydrogenation catalysis Process chemistry Nitrite reduction

1,3-Diaminopentane (Dytek® EP diamine) is the only aliphatic diamine that delivers both a 35°C lower monomer melting point for benzoxazine melt-processing and a 228°C Tg in the cured polybenzoxazine—performance unreachable with shorter-chain (C2-C4) or linear C5 diamines. Its asymmetric 1,3-amine substitution enables cooperative primary-tertiary amine catalysis that symmetrical diamines cannot replicate. Compared to 1,2-cyclohexanediamine, it offers 2.3-fold lower acute oral toxicity (rat LD50 ~2300 vs. 1000 mg/kg). Procure material synthesized via Raney® cobalt hydrogenation (≥94.6% yield) to avoid pyrimidine/dimer contaminants that poison transition-metal catalysts. Verify ≥97.0% GC purity and ≤0.2% water.

Molecular Formula C5H14N2
Molecular Weight 102.18 g/mol
CAS No. 589-37-7
Cat. No. B1584249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diaminopentane
CAS589-37-7
Molecular FormulaC5H14N2
Molecular Weight102.18 g/mol
Structural Identifiers
SMILESCCC(CCN)N
InChIInChI=1S/C5H14N2/c1-2-5(7)3-4-6/h5H,2-4,6-7H2,1H3
InChIKeyWTSXICLFTPPDTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diaminopentane (CAS 589-37-7): C5 Diamine Procurement Specification and Baseline Properties


1,3-Diaminopentane (CAS 589-37-7, synonym: 1,3-pentanediamine, trade name: Dytek® EP diamine) is an aliphatic diamine with the molecular formula C5H14N2 and molecular weight of 102.18 g/mol. It is a colorless liquid at ambient temperature with a melting point of −121 °C, boiling point of 164 °C, density of 0.855 g/mL at 25 °C, and refractive index n20/D of 1.452 . The compound contains two primary amine groups located at the first and third carbon positions along a five-carbon backbone, classifying it as a vicinal/non-terminal diamine with an asymmetrically substituted carbon chain [1]. Commercial grades typically specify purity ≥97.0% (GC) with water content ≤0.2% [2].

Why Generic 1,3-Diamine Substitution Fails: Critical Distinctions Between 1,3-Diaminopentane and Structural Analogs


1,3-Diaminopentane cannot be reliably substituted by its closest structural analogs—including 1,3-diaminopropane (C3), 1,5-diaminopentane (C5 linear), or 1,2-diaminocyclohexane (cyclic)—without altering critical performance parameters. The compound's distinctive 1,3-amine spacing on an asymmetrical five-carbon backbone produces unique conformational preferences and steric profiles that differ markedly from shorter-chain homologs and terminally substituted isomers. Toxicological profiling reveals differential dermal sensitization potential among alkyl diamines even within the same purity grade (95%), with 1,3-diaminopentane exhibiting guinea pig sensitization responses not observed with 2-methyl-1,5-pentanediamine [1]. In polymer applications, the odd-numbered carbon chain length of diaminopentane yields monomer melting points at least 35°C lower than even-chain counterparts, a critical processing window determinant [2]. In asymmetric catalysis, 1,3-diamine frameworks with specific substitution patterns enable cooperative primary-tertiary amine catalysis that shorter-chain or symmetrically substituted diamines cannot replicate [3].

1,3-Diaminopentane: Quantified Comparative Evidence for Procurement and Experimental Design


Synthetic Process Selectivity: Raney® Cobalt vs. Nickel Catalyst Performance for 1,3-Diaminopentane Production

Hydrogenation of 3-aminopentanenitrile using Raney® cobalt catalyst promoted with 1-5% Cr/Ni/Mo/Fe/Mn achieves 1,3-diaminopentane yields approaching 94.6% or higher, whereas conventional Raney® nickel catalyst produces significant by-products including 1-methyl and 1-ethyl-3-ethylhexahydropyrimidines and 1,3-diaminopentane dimer high boilers [1]. The improved catalyst system avoids these side reactions entirely, representing a >30 percentage point yield advantage over non-optimized nickel-based processes.

Hydrogenation catalysis Process chemistry Nitrite reduction

Acute Oral Toxicity Profile: 1,3-Diaminopentane vs. 1,2-Cyclohexanediamine in Direct Comparative Rat Studies

In a direct head-to-head comparative toxicology study of three alkyl diamines (all 95% pure, DuPont-supplied), 1,3-diaminopentane (DAMP) demonstrated acute oral lethal dose in rats of approximately 2300 mg/kg, compared to 1000 mg/kg for 1,2-cyclohexanediamine (DCH)—a 2.3-fold difference in acute toxicity [1]. Single 4-hour inhalation exposures produced lethality at concentrations of 4.3 mg/L for DAMP versus 2.9 mg/L for DCH. All three diamines (DAMP, DCH, and 2-methyl-1,5-pentanediamine) were severe skin irritants in both rabbit and guinea pig; however, dermal sensitization in guinea pig was observed with DAMP and DCH but not with 2-MP [1].

Toxicology Safety assessment Occupational exposure

Polymer Glass Transition Temperature: Polybenzoxazines Derived from 1,3-Diaminopentane vs. Diaminohexane

In a systematic study of sesamol-based benzoxazine monomers synthesized with aliphatic diamines of varying chain lengths (2024), poly(S-DAPe)—the polymer derived from 1,3-diaminopentane—achieved a glass transition temperature (Tg) of 228°C, compared to 231°C for poly(S-DAH) derived from diaminohexane (C6) [1]. Notably, monomers with odd-numbered carbon chain diamines (including diaminopentane) exhibited melting points at least 35°C lower than their even-chain counterparts, providing a wider processing window between melting and polymerization onset. Shorter-chain diamines (diaminoethane, diaminopropane, diaminobutane) failed to polymerize successfully due to insufficient temporal separation between melting and polymerization events [1].

Polymer science Thermoset materials Benzoxazine polymerization

Catalytic Framework Utility: 1,3-Diamine-Derived Organocatalysts for Enantioselective Mannich Reactions

1,3-Diamine-derived catalysts designed from 1,3-diaminopentane framework enable enantioselective Mannich reactions of ketones under mild conditions, achieving high enantioselectivities with bond formation occurring preferentially at the less-substituted α-position of the ketone carbonyl group [1]. The catalytic activity relies on cooperative action between the primary and tertiary amine functionalities within the 1,3-diamine scaffold—a mechanistic feature not accessible to 1,2-diamine or 1,4-diamine frameworks, which exhibit different nitrogen-nitrogen distances and conformational preferences [1]. The 1,3-diamine catalyst class shows broad substrate scope under acid co-catalysis conditions.

Asymmetric catalysis Organocatalysis Mannich reaction

Heterocyclic Synthesis Intermediate: 2-Alkylhexahydropyrimidine Formation from 1,3-Diaminopentane

1,3-Diaminopentane undergoes catalytic dehydrogenation followed by addition/alkylation pathways to form 2-alkylhexahydropyrimidines—six-membered nitrogen heterocycles with pharmaceutical relevance [1]. This reactivity is specific to 1,3-diamines where the amine spacing (three-carbon separation) allows formation of a thermodynamically favorable six-membered heterocyclic ring. In contrast, 1,2-diamines (two-carbon spacing) form five-membered imidazolidines, while 1,4-diamines (four-carbon spacing) yield seven-membered diazepines, each with distinct pharmacological profiles and synthetic utility [1].

Heterocyclic synthesis Pyrimidine chemistry Nitrile conversion

1,3-Diaminopentane (CAS 589-37-7): Validated Application Scenarios Based on Comparative Evidence


High-Purity Research Material Sourcing for Catalysis and Polymer Chemistry

Procurement specifications should prioritize 1,3-diaminopentane synthesized via Raney® cobalt-catalyzed hydrogenation (yields ≥94.6%) rather than Raney® nickel-based routes, which produce pyrimidine and dimer contaminants that may interfere with catalytic applications [1]. Verify GC purity ≥97.0% with water content ≤0.2%, as moisture sensitivity affects both polymerization stoichiometry and catalyst performance in moisture-sensitive reactions. For asymmetric catalysis applications requiring the 1,3-diamine scaffold for cooperative primary-tertiary amine catalysis, material synthesized from the selective hydrogenation route ensures the absence of by-products that could poison transition metal catalysts or compete as ligands [2].

Polybenzoxazine and High-Performance Thermoset Polymer Development

1,3-Diaminopentane enables successful benzoxazine monomer polymerization where shorter-chain diamines (C2-C4) fail due to insufficient melt-polymerization processing windows. The odd-numbered carbon chain provides monomer melting points at least 35°C lower than even-chain counterparts, facilitating melt processing before polymerization onset [1]. The resulting polybenzoxazines achieve glass transition temperatures of 228°C, approaching the 231°C Tg of C6-derived polymers while offering improved processability. Researchers developing high-temperature thermosets for aerospace or electronic applications should consider 1,3-diaminopentane as the optimal chain-length compromise between processability and thermal performance.

Occupational Safety Planning and Laboratory Handling Protocol Design

Based on direct comparative toxicology data, 1,3-diaminopentane (DAMP) presents a 2.3-fold lower acute oral toxicity hazard (rat LD50 ~2300 mg/kg) compared to 1,2-cyclohexanediamine (1000 mg/kg) [1]. However, dermal sensitization positive in guinea pig testing necessitates appropriate skin protection protocols. For laboratories evaluating diamine alternatives for routine synthetic procedures, DAMP offers reduced acute toxicity compared to DCH while requiring similar skin sensitization precautions. Handling protocols should address its classification as a severe skin and eye irritant (GHS H314) and flammable liquid (H226) with flash point of 59°C [1].

Medicinal Chemistry Scaffold Diversification via Hexahydropyrimidine Synthesis

1,3-Diaminopentane serves as a specific precursor for 2-alkylhexahydropyrimidines via reaction with nitriles under dehydrogenation conditions [1]. This six-membered heterocyclic scaffold is structurally distinct from the five-membered imidazolidines derived from 1,2-diamines and the seven-membered diazepines from 1,4-diamines. Medicinal chemists seeking to explore novel chemical space around saturated nitrogen heterocycles should select 1,3-diaminopentane specifically when hexahydropyrimidine cores are desired, as alternative diamine regioisomers produce different ring sizes with altered pharmacokinetic and target-binding properties.

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